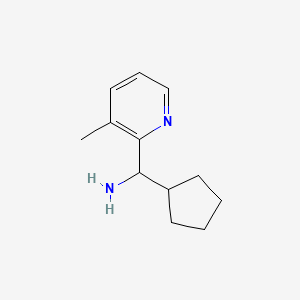

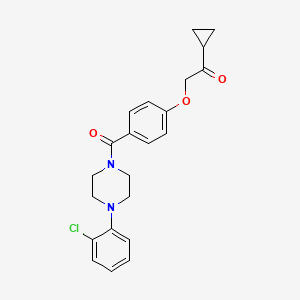

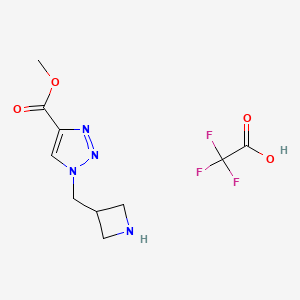

![molecular formula C11H17N3O2S B2667997 tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2248273-11-0](/img/structure/B2667997.png)

tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” is a complex organic molecule. It likely contains a pyrazolo[1,5-a]pyrazine core, which is a type of fused heterocyclic structure containing nitrogen atoms . These types of structures are often found in various pharmaceuticals and have a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-component reactions . These reactions involve combining three or more different starting materials in a single reaction flask to generate a complex product .Aplicaciones Científicas De Investigación

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. The reaction of these intermediates with alkyl hydrazines results in mixtures of isomeric pyrazoles. This study demonstrates the feasibility of synthesizing fluorinated pyrazole-4-carboxylic acids on a multigram scale, showcasing the synthetic utility of tert-butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate derivatives in preparing biologically active compounds with fluorine substituents (Iminov et al., 2015).

Reactivity of Pyrazolo[5,1-c][1,2,4]triazine Derivatives

The reactivity of this compound derivatives under various conditions has been explored. The study reported the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from related compounds, providing insight into the reactivity and potential for generating compounds with novel biological activities (Mironovich & Shcherbinin, 2014).

Ugi Reaction Utilization

Tert-Butyl amides from Ugi multi-component reactions (MCR) involving tert-butyl isocyanide show promising cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions. This reaction highlights the innovative use of tert-butyl derivatives in synthesizing complex heterocyclic compounds that might have pharmacological importance (Nikulnikov et al., 2009).

Substituted Pyrazinecarboxamides Synthesis and Evaluation

The synthesis of substituted pyrazinecarboxamides from this compound derivatives and their biological evaluation underline the compound's potential as a precursor for developing anti-mycobacterial and antifungal agents. This research underscores the versatility of tert-butyl 3-mercapto derivatives in medicinal chemistry (Doležal et al., 2006).

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors

The study of pyrazole derivatives, including this compound analogs, as potential inhibitors of photosynthetic electron transport offers insights into their application in developing new herbicides. These compounds demonstrate the capacity to interfere with photosynthesis, highlighting their potential utility in agricultural chemistry (Vicentini et al., 2005).

Propiedades

IUPAC Name |

tert-butyl 3-sulfanyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)13-4-5-14-8(7-13)9(17)6-12-14/h6,17H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZFEDHFMADMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

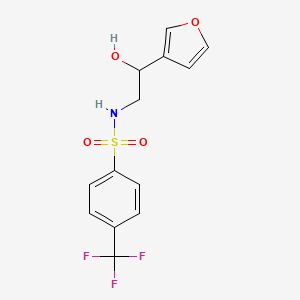

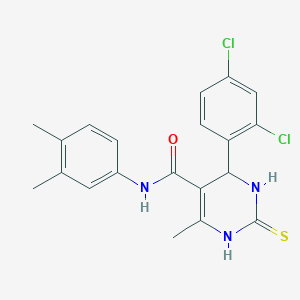

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)

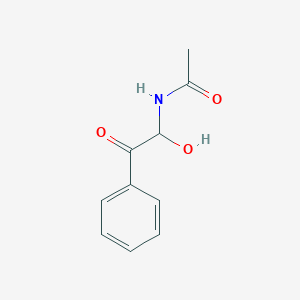

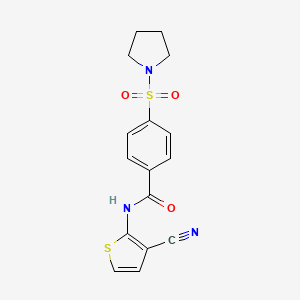

![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)

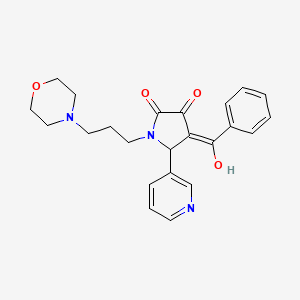

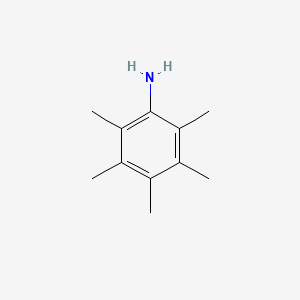

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)

![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)